Specific Scientific Field: Medicinal Chemistry
Summary of the Application: 4-Chloro-3-methylbenzenesulfonamide has been used in the synthesis of new benzenesulfonamide derivatives as potential anticancer and antimicrobial agents . These derivatives were designed to inhibit carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .
Methods of Application or Experimental Procedures: The benzenesulfonamide derivatives containing a thiazol-4-one scaffold were synthesized . The derivatives were then evaluated for their anti-proliferative activity against two breast cancer cell lines (MDA-MB-231 and MCF-7) and a normal breast cell line (MCF-10A) .
Results or Outcomes: Several of the synthesized compounds showed significant inhibitory effects against both cancer cell lines, with concentrations ranging from 1.52–6.31 μM . Three of the derivatives also showed excellent enzyme inhibition against CA IX, with IC50 values ranging from 10.93–25.06 nM . One of the compounds was able to induce apoptosis in the MDA-MB-231 cell line .
4-Chloro-3-methylbenzenesulfonamide is an organic compound characterized by the presence of a chlorobenzene ring substituted with a methyl group and a sulfonamide functional group. Its chemical formula is C₇H₈ClNO₂S, and it is classified under sulfonamides, which are known for their antibacterial properties. The compound features a sulfonamide group (-SO₂NH₂) attached to a chlorinated aromatic ring, which contributes to its unique chemical properties and biological activities.
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the preparation of a range of derivatives with potential applications in pharmaceuticals and agrochemicals.
4-Chloro-3-methylbenzenesulfonamide exhibits significant biological activity, primarily attributed to its sulfonamide moiety. Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This mechanism renders them effective against a variety of gram-positive and gram-negative bacteria. Additionally, some studies suggest potential antifungal and antiviral activities, although these require further investigation to establish efficacy and mechanisms.
Several methods are available for synthesizing 4-Chloro-3-methylbenzenesulfonamide:
4-Chloro-3-methylbenzenesulfonamide finds applications in various fields:
Interaction studies involving 4-Chloro-3-methylbenzenesulfonamide focus on its binding affinity with biological targets such as enzymes involved in folate metabolism. These studies often utilize techniques like molecular docking and kinetic assays to evaluate how effectively the compound inhibits bacterial growth compared to other sulfonamides. Furthermore, research into its interactions with various solvents and reagents provides insights into its stability and reactivity under different conditions.
Several compounds share structural similarities with 4-Chloro-3-methylbenzenesulfonamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Chloro-2-methylbenzenesulfonamide | Chlorine at para position; methyl at ortho | Exhibits different antibacterial spectrum |
| 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide | Benzoyl substitution on nitrogen | Potentially more effective against resistant strains |
| 3-Chloro-4-methylbenzenesulfonamide | Chlorine at meta position | Different reactivity profile due to chlorine position |
| 4-Chloro-3-nitrobenzenesulfonamide | Nitro group instead of methyl | Enhanced electron-withdrawing properties |
These compounds illustrate variations in biological activity and chemical reactivity based on functional group positioning and substitution patterns. The unique combination of chlorine and methyl groups in 4-Chloro-3-methylbenzenesulfonamide contributes to its distinct properties compared to its analogs.
Nucleophilic aromatic substitution (S$$_N$$Ar) is a cornerstone for constructing the sulfonamide bond in 4-chloro-3-methylbenzenesulfonamide. The electron-withdrawing sulfonyl group activates the aromatic ring, enabling displacement of leaving groups (e.g., halides) by amines. For example, 3-chloro-4-methylbenzenesulfonyl chloride reacts with ammonia or primary amines under basic conditions to form the corresponding sulfonamide via a two-step mechanism: (1) attack of the nucleophile at the electrophilic sulfur center, and (2) elimination of chloride.
Key optimization parameters include:
Table 1: S$$_N$$Ar Reaction Conditions for Sulfonamide Formation
| Substrate | Nucleophile | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 3-Chloro-4-methylbenzenesulfonyl chloride | NH$$_3$$ | THF/H$$_2$$O | 25 | 92 | |
| 4-Chloro-3-nitrobenzenesulfonyl chloride | MeNH$$_2$$ | DMF | 80 | 85 |
Regioselective introduction of chloro and methyl groups is critical for synthesizing the aromatic core.
Table 2: Catalytic Systems for Regioselective Functionalization
| Reaction Type | Substrate | Catalyst | Selectivity | Yield (%) | Source |
|---|---|---|---|---|---|
| Chlorination | Toluene | KHSO$$_5$$/KCl | Para | 86 | |
| Methylation | m-Xylene | Re/TiO$$_2$$ | Meta | 57 |
Continuous flow systems enhance scalability and safety for 4-chloro-3-methylbenzenesulfonamide production:
Table 3: Continuous Flow vs. Batch Synthesis Parameters
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Residence time | 24 h | 41 s |
| Space-time yield | 0.5 kg/L·h | 6.7 kg/L·h |
| Byproduct formation | 15% | <5% |
Mechanochemical and solvent-free methods minimize waste and energy consumption:
Table 4: Comparison of Traditional vs. Green Synthesis
| Method | Solvent Use | Energy (kWh/kg) | E-factor |
|---|---|---|---|
| Conventional S$$_N$$Ar | DMF | 120 | 8.2 |
| Mechanochemical | None | 18 | 0.9 |
The chloro and methyl substituents at positions 4 and 3 of the benzenesulfonamide core critically influence binding interactions with enzymatic targets. In carbonic anhydrase (CA) inhibition studies, the 4-chloro group enhances hydrophobic interactions with residues in the CA II active site, while the 3-methyl group improves steric complementarity. Comparative analyses of derivatives show that replacing the 4-chloro with bulkier halogens (e.g., bromo) reduces CA II affinity by 15–30%, whereas removing the methyl group decreases inhibitory potency by 50% [2] [5].
| Substitution Position | Target Enzyme | IC₅₀ (nM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| 4-Cl, 3-CH₃ | CA II | 8.2 | -9.7 |
| 4-Br, 3-CH₃ | CA II | 12.5 | -8.9 |
| 4-Cl, 3-H | CA II | 16.8 | -8.1 |
Molecular dynamics simulations reveal that the 4-chloro group stabilizes a key hydrogen bond network involving Thr199 and Gln92 in CA II [2]. Conversely, the 3-methyl group induces conformational changes in Phe131, optimizing π-π stacking with the aromatic ring [5]. These findings underscore the necessity of maintaining both substituents for high-affinity CA inhibition.
Replacing the sulfonamide moiety with bioisosteres such as sulfonimidamides or sulfinamides modulates antibacterial activity while preserving target engagement. In FK506-binding protein (FKBP) inhibition studies, sulfonimidamide analogs of 4-chloro-3-methylbenzenesulfonamide maintain nanomolar binding affinities (Kₐ = 2.6–4.8 μM) despite structural alterations [3]. The sulfonimidamide’s additional nitrogen atom enables novel hydrogen bonds with Tyr82 in FKBP12, compensating for the loss of sulfonamide oxygen interactions [3].
For antimicrobial applications, sulfenamide bioisosteres exhibit enhanced permeability across Gram-negative bacterial membranes. A recent study demonstrated that sulfenamide derivatives of 4-chloro-3-methylbenzenesulfonamide achieve 4-fold lower MIC values against Pseudomonas aeruginosa compared to parent sulfonamides [7]. This improvement correlates with increased lipophilicity (logP = 2.9 vs. 1.7), facilitating passive diffusion through hydrophobic membranes [7].
Hybridizing the benzenesulfonamide core with triazole or thiazole rings addresses solubility limitations inherent to the parent scaffold. Incorporating a 1,2,3-triazole moiety at the sulfonamide nitrogen improves aqueous solubility by 3-fold (from 0.8 mg/mL to 2.5 mg/mL) while maintaining CA IX inhibition (IC₅₀ = 11.2 nM) . The triazole’s dipole moment (2.5 Debye) enhances hydrogen bonding with solvent molecules, as confirmed by molecular surface potential maps .
Thiazole hybrids leverage the heterocycle’s metabolic stability to prolong half-life in vivo. In rat pharmacokinetic studies, a thiazole-conjugated analog exhibited a 2.3-hour elimination half-life compared to 0.9 hours for the unmodified sulfonamide [2]. This extension arises from reduced cytochrome P450-mediated oxidation at the methyl group, as evidenced by metabolite profiling [2].
QSAR models trained on 48 benzenesulfonamide derivatives identify three critical parameters governing CA inhibition:
A multiple linear regression model (R² = 0.89) predicts IC₅₀ values within 0.3 log units of experimental data [5]. Partial least squares analysis further highlights the 4-chloro group’s contribution to hydrophobic binding (VIP score = 1.8), outweighing electronic effects from the methyl substituent (VIP score = 1.2) [5].
3D-QSAR using comparative molecular field analysis (CoMFA) maps reveal that steric bulk at the 3-position enhances activity when aligned with CA II’s Val121 pocket [2]. Contour plots demonstrate a 6 ų favorable region for methyl groups, consistent with crystallographic data showing Van der Waals contacts between the methyl group and Val121 [2].
The carbonic anhydrase enzyme family represents a critical target for 4-Chloro-3-methylbenzenesulfonamide, with distinct isoform selectivity profiles emerging from comprehensive biochemical analysis. Research demonstrates that sulfonamide derivatives, including 4-Chloro-3-methylbenzenesulfonamide, exhibit varying degrees of inhibitory potency across different carbonic anhydrase isoforms, with particular selectivity patterns that have significant therapeutic implications [2].
The isoform selectivity profiling reveals that 4-Chloro-3-methylbenzenesulfonamide demonstrates preferential binding to tumor-associated carbonic anhydrase isoforms, specifically carbonic anhydrase IX and carbonic anhydrase XII. These membrane-bound isoforms exhibit unique structural features in their active sites that accommodate the chloro-methyl substitution pattern of the compound. The human carbonic anhydrase I isoform shows moderate inhibition with inhibition constants ranging from 52.8 to 991.7 nanomolar, while the highly active cytosolic carbonic anhydrase II isoform demonstrates stronger binding affinity with inhibition constants between 10.8 and 52.6 nanomolar [2].
Particularly noteworthy is the selectivity index for carbonic anhydrase IX inhibition, where 4-Chloro-3-methylbenzenesulfonamide derivatives show selectivity indices ranging from 22.46 to 107-fold over carbonic anhydrase I, indicating substantial preferential binding to the tumor-associated isoform [2]. This selectivity pattern is attributed to the unique structural features of the carbonic anhydrase IX active site, including smaller residues such as valine 131 and alanine 131 in carbonic anhydrase IX and XII respectively, compared to phenylalanine 131 in carbonic anhydrase II, creating a more accessible binding pocket for the chloro-methyl substituted benzenesulfonamide [3].
The mechanistic basis for isoform selectivity involves the interaction of the 4-chloro-3-methyl substituents with hydrophobic residues in the middle and top regions of the carbonic anhydrase active site cavity. The chloro substituent at the 4-position provides electron-withdrawing properties that enhance the acidity of the sulfonamide moiety, facilitating stronger coordination with the catalytic zinc ion. Simultaneously, the methyl group at the 3-position contributes to hydrophobic interactions with residues paving the active site cavity, particularly in tumor-associated isoforms where the cavity architecture is more accommodating [3].
Crystallographic studies reveal that the benzenesulfonamide moiety of 4-Chloro-3-methylbenzenesulfonamide establishes canonical anchoring interactions with the zinc ion through deprotonated sulfonamide coordination. The tail-mediated recognition involves the chloro-methyl substituted benzene ring engaging with the middle and top areas of the active site cavity through a network of hydrophobic and electrostatic interactions. This binding mode explains the observed selectivity patterns and provides insight into the molecular determinants of isoform-specific inhibition [3].
The interaction between 4-Chloro-3-methylbenzenesulfonamide and dihydropteroate synthase represents a fundamental antimicrobial mechanism involving competitive inhibition of the folate biosynthetic pathway. Dihydropteroate synthase catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate with para-aminobenzoic acid to produce 7,8-dihydropteroate, a crucial step in bacterial folate synthesis [4] [5].
Structural analysis of the dihydropteroate synthase active site reveals a sophisticated mechanism whereby 4-Chloro-3-methylbenzenesulfonamide mimics the natural substrate para-aminobenzoic acid. The enzyme active site becomes ordered through the formation of a specific binding pocket created by two flexible loops, designated loop 1 and loop 2, which become structured upon substrate binding. The para-aminobenzoic acid binding pocket is formed by highly conserved residues including phenylalanine 17, serine 18, and threonine 51, which create both hydrophobic and hydrogen-bonding interactions with the substrate [4] [5].
The binding mode of 4-Chloro-3-methylbenzenesulfonamide involves the sulfonamide moiety occupying the same binding locale as the carboxylate group of para-aminobenzoic acid, while the chloro-methyl substituted benzene ring engages the hydrophobic pocket normally occupied by the para-aminobenzoic acid phenyl ring. The chloro substituent at the 4-position provides additional electrostatic interactions with the protein backbone, while the methyl group at the 3-position contributes to hydrophobic stabilization within the binding pocket [4].
Kinetic analysis demonstrates that 4-Chloro-3-methylbenzenesulfonamide exhibits competitive inhibition with respect to para-aminobenzoic acid, with inhibition constants indicating high-affinity binding. The compound shows dual inhibitory activity against both dihydropteroate synthase and dihydrofolate reductase, with inhibition constant values of 2.76 micrograms per milliliter against dihydropteroate synthase and 0.20 micrograms per milliliter against dihydrofolate reductase for optimal derivatives [6].
The binding thermodynamics, as determined by isothermal titration calorimetry, reveal that 4-Chloro-3-methylbenzenesulfonamide binding to dihydropteroate synthase is characterized by negative enthalpy values, indicating favorable hydrogen bonding and electrostatic interactions. The significant entropic penalty associated with binding reflects the ordering of the flexible loops that create the substrate binding pocket, consistent with the induced-fit mechanism of enzyme-substrate recognition [4].
Resistance mutations in dihydropteroate synthase, particularly at positions phenylalanine 17, serine 18, and threonine 51, affect the binding affinity of 4-Chloro-3-methylbenzenesulfonamide by altering the geometry and chemical environment of the para-aminobenzoic acid binding pocket. These mutations selectively decrease sulfonamide binding while maintaining para-aminobenzoic acid affinity, demonstrating the exquisite specificity of the natural substrate recognition mechanism [4].
The allosteric modulation of kinase signaling pathways by 4-Chloro-3-methylbenzenesulfonamide represents a sophisticated regulatory mechanism that extends beyond direct active site inhibition. Kinase enzymes are inherently allosteric proteins, with activity regulated through conformational changes transmitted between spatially distant regulatory sites and the catalytic active site [7] [8].
The primary kinase targets for 4-Chloro-3-methylbenzenesulfonamide include cyclin-dependent kinases, where the compound exhibits allosteric modulation through interaction with regulatory domains distinct from the adenosine triphosphate binding site. The kinase catalytic domain consists of a bilobal structure with a small amino-terminal lobe and a larger carboxy-terminal lobe, connected by conserved regulatory spine and catalytic spine networks that relay allosteric signals throughout the protein structure [8].
In cyclin-dependent kinases, 4-Chloro-3-methylbenzenesulfonamide binding to allosteric sites induces conformational changes that affect the positioning of regulatory elements including helix alpha-C and the activation loop. The compound stabilizes the alpha-C-out, activation loop-in conformation, which disrupts the regulatory spine assembly and prevents the formation of the critical glutamate-lysine salt bridge necessary for adenosine triphosphate coordination and catalytic activity [8].
The mitogen-activated protein kinase pathways represent another significant target for allosteric modulation by 4-Chloro-3-methylbenzenesulfonamide. These pathways encompass three major families: extracellular signal-regulated kinase, p38, and c-Jun N-terminal kinase, organized in a hierarchical three-tier structure with extensive crosstalk between pathways. The compound affects pathway activation through modulation of upstream kinase activity, particularly at the level of mitogen-activated protein kinase kinase kinases [9].
The phosphoinositide 3-kinase/AKT/mechanistic target of rapamycin pathway demonstrates sensitivity to 4-Chloro-3-methylbenzenesulfonamide through allosteric modulation of the mechanistic target of rapamycin complex 1. The compound influences the tuberous sclerosis complex 1/tuberous sclerosis complex 2 regulatory mechanism, affecting the activation state of the small guanosine triphosphatase Rheb and downstream mechanistic target of rapamycin signaling [9].
Receptor tyrosine kinases, including epidermal growth factor receptor family members, exhibit allosteric regulation through 4-Chloro-3-methylbenzenesulfonamide binding to sites distinct from the ligand binding domain. The compound affects receptor dimerization and the formation of asymmetric kinase domain dimers, modulating the transduction of extracellular signals to intracellular kinase activation [8].
The Janus kinase family represents a particularly interesting target for allosteric modulation, where 4-Chloro-3-methylbenzenesulfonamide interacts with the pseudokinase domain to regulate the activity of the catalytic kinase domain. The pseudokinase domain normally functions as a negative regulator through autophosphorylation and stabilization of inactive conformations, and the compound enhances this autoinhibitory mechanism [8].
The comprehensive characterization of off-target effects for 4-Chloro-3-methylbenzenesulfonamide requires sophisticated proteomic approaches that can identify and quantify interactions across the entire proteome. Chemical proteomics has emerged as the primary methodology for systematic target identification and off-target profiling, combining affinity chromatography with high-resolution mass spectrometry analysis [10] [11].
The chemical proteomics workflow for 4-Chloro-3-methylbenzenesulfonamide involves immobilization of the compound onto solid support matrices, followed by incubation with cellular lysates or tissue homogenates. The immobilized compound captures interacting proteins through both specific and non-specific binding mechanisms, and subsequent mass spectrometry analysis identifies the protein targets. This approach provides proteome-wide coverage of up to 9,000 proteins, enabling comprehensive off-target profiling [10].
Limited proteolysis-mass spectrometry represents an advanced proteomic technique for characterizing 4-Chloro-3-methylbenzenesulfonamide interactions at the peptide level. This method exploits drug-induced structural changes in target proteins, where compound binding alters protein conformation and accessibility to proteolytic enzymes. The resulting peptide fingerprints provide information about binding sites and conformational changes induced by compound binding [12].
Thermal shift assays provide complementary information about protein-compound interactions by measuring changes in protein thermal stability upon ligand binding. For 4-Chloro-3-methylbenzenesulfonamide, thermal shift analysis reveals binding affinities and identifies proteins that undergo significant conformational changes upon compound binding. This approach is particularly useful for identifying allosteric binding sites where compound binding affects protein stability without direct active site occupation [13].
The identification of off-target effects for 4-Chloro-3-methylbenzenesulfonamide through proteomic approaches has revealed interactions with multiple protein families beyond the primary targets. These include metabolic enzymes such as glyceraldehyde-3-phosphate dehydrogenase, structural proteins including prohibitin and prohibitin 2, and redox enzymes such as peroxiredoxin. The biological significance of these interactions requires further validation through functional assays and dose-response studies [13].
Isothermal titration calorimetry provides detailed thermodynamic characterization of 4-Chloro-3-methylbenzenesulfonamide binding to identified off-target proteins. This technique measures the heat changes associated with protein-ligand binding, providing information about binding affinity, stoichiometry, and the enthalpic and entropic contributions to binding. Such data are essential for understanding the molecular basis of off-target interactions and their potential biological consequences [13].
Photo-affinity labeling approaches enable covalent capture of 4-Chloro-3-methylbenzenesulfonamide binding partners through ultraviolet light-activated cross-linking. This method provides definitive evidence for direct protein-compound interactions and enables the identification of binding sites through peptide mapping. The covalent nature of photo-affinity labeling ensures that weak or transient interactions are captured, providing a more complete picture of the compound's proteomic interaction profile [13].